Product packaging for Diallyl chlorendate(Cat. No.:)

Diallyl chlorendate

Cat. No.: B13835001
M. Wt: 469.0 g/mol
InChI Key: CJKWEXMFQPNNTL-BNVVDKPPSA-N
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Description

Diallyl chlorendate (CAS 3232-62-0) is a high-value organochlorine compound with the molecular formula C15H12Cl6O4 and a molecular weight of 468.97 g/mol . Its primary research value lies in its dual functionality as a reactive monomer in polymer chemistry. The compound is scientifically described as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diallyl ester, featuring a hexachlorobicycloheptene core structure that is integral to its performance . A key research application is in developing flame-retardant thermosetting polymers and molding compounds . Its high chlorine content (from the chlorendic acid moiety) confers significant flame resistance, making it a valuable component in the synthesis of specialized epoxy resins and diallyl phthalate-based systems for high-temperature applications . Furthermore, it serves as a highly effective photo-initiator in radiation-curable formulations . Researchers utilize it in ultraviolet (UV) curable systems for producing printing plates, screen-printable opaque legend inks, intumescent polymers, and optical resins, where it promotes polymerization upon exposure to UV light . Its structure contributes to the production of hydrolysis-resistant photopolymers and enhances the durability of the final cured material . This product is intended for chemical research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Cl6O4 B13835001 Diallyl chlorendate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12Cl6O4

Molecular Weight

469.0 g/mol

IUPAC Name

bis(prop-2-enyl) (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+

InChI Key

CJKWEXMFQPNNTL-BNVVDKPPSA-N

Isomeric SMILES

C=CCOC(=O)C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C

Origin of Product

United States

Polymerization Science and Mechanisms of Diallyl Chlorendate

Free Radical Polymerization Initiation Mechanisms

Free radical polymerization is initiated by the generation of free radicals from an initiator molecule. fujifilm.com For monomers like diallyl chlorendate, this is typically achieved through the thermal decomposition of initiators such as peroxides or specific azo compounds. libretexts.org The process unfolds in two primary steps:

Decomposition: The initiator molecule (I) decomposes, usually under heat, to yield two free radicals (R•).

Initiation: A free radical (R•) then adds to the double bond of a this compound monomer (M), forming an active monomeric free radical species (M•). fujifilm.com This new radical center serves as the starting point for the growth of the polymer chain.

Commonly used initiators for this type of polymerization include benzoyl peroxide (BPO) and azo compounds like 2,2′-azobisisobutyronitrile (AIBN). libretexts.orgfujifilm.com

While free radical addition is the conventional model, some research on multi-allyl ether monomers suggests that a Hydrogen Abstraction Transfer (HAT) reaction may be a more favorable initiation pathway, especially at high initiator concentrations. nih.gov In this proposed mechanism, the initiator radical abstracts a hydrogen atom from the monomer, creating a radical on the monomer that can then initiate polymerization. nih.gov

Propagation Kinetics and Chain Growth Characteristics

The rate of polymerization (Rp) is a function of the concentrations of the monomer ([M]) and the initiator ([I]), as described by the general rate equation:

Rp = k[I]x[M]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the initiator and monomer, respectively. In classical free radical polymerization, the theoretical values are x = 0.5 and y = 1.0.

However, kinetic studies on analogous diallyl monomers, such as diallyl phthalate (B1215562), have shown significant deviations from these values. For instance, the polymerization of diallyl isovinyl ether with dimethyl 2,2′-azobisisobutyrate (MAIB) as the initiator yielded the following experimentally determined rate equation researchgate.net:

Rp = k[MAIB]0.3[DVA]1.7

This result indicates a significant contribution of primary radical termination, a phenomenon where newly generated initiator radicals terminate growing chains. researchgate.net Such deviations are characteristic of allyl polymerizations due to the unique reactivity of the allylic group.

Table 1: Comparison of Theoretical and Experimental Reaction Orders in Radical Polymerization This table is interactive. You can sort and filter the data.

Parameter Theoretical Value (Classical) Experimental Value (for a Diallyl Monomer System researchgate.net)
Order w.r.t. Initiator (x) 0.5 0.3

| Order w.r.t. Monomer (y) | 1.0 | 1.7 |

Research on methacrylate polymerization, which follows similar free-radical principles, clearly demonstrates this relationship. As the concentration of the initiator (benzoyl peroxide) increases, the maximum polymerization rate (Rpmax) increases, and the time required to reach this maximum rate decreases. nih.gov

Table 2: Effect of Initiator (BPO) Concentration on Polymerization Rate Data derived from a study on methacrylate bone cement, illustrating a general principle in free radical polymerization. nih.gov This table is interactive. You can sort and filter the data.

BPO Concentration (wt.%) Maximum Polymerization Rate (Rpmax) [Relative Units] Time to Reach Rpmax (min)
0.05 0.0018 ~18
0.10 0.0025 ~15
0.20 0.0035 ~12
0.30 0.0042 ~10
0.50 0.0055 ~8

This principle suggests that controlling the initiator concentration is a key method for manipulating the reaction speed in the polymerization of this compound.

Chain Termination Mechanisms in this compound Polymerization

Termination is the final stage where the growth of a polymer chain is stopped. fujifilm.com This can occur through several mechanisms, including the combination or disproportionation of two growing radical chains. hacettepe.edu.tr However, in the polymerization of this compound, other mechanisms related to its specific chemical structure play a dominant role.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. hacettepe.edu.tr The this compound monomer possesses a bulky, sterically demanding structure due to its chlorinated bicyclic core. This bulkiness can significantly affect polymerization:

Reduced Reactivity: The large size of the monomer and the growing polymer chain can physically block the approach of new monomers to the active radical site, slowing the propagation rate. researchgate.netnih.gov

Influence on Termination: Steric effects can influence the pathway of termination reactions. For instance, significant steric hindrance around the radical center may favor disproportionation over combination.

Inhibition of Addition: Density functional theory (DFT) calculations have shown that steric effects are crucial in the success of chain growth polymerization mechanisms. researchgate.net In some systems, steric interference can force a monomer into close proximity with parts of the growing chain, hindering the desired addition reaction. nih.gov

A defining characteristic of the polymerization of allylic monomers is the prevalence of degradative chain transfer. nih.gov This process significantly reduces the rate of polymerization and limits the achievable molecular weight of the polymer. youtube.com It is a type of chain transfer to the monomer, where the growing polymer chain is terminated, but a new, less reactive radical is formed. youtube.com

The mechanism proceeds as follows:

A growing polymer radical (P•) abstracts a hydrogen atom from the allylic position of a this compound monomer molecule (M).

This results in a "dead" (terminated) polymer chain (P-H) and a new, resonance-stabilized allylic radical on the monomer.

This new allylic radical is significantly less reactive than the propagating radical due to resonance stabilization. It is slow to add to another monomer and re-initiate a new chain.

Table 3: Mechanism of Degradative Chain Transfer This table is interactive. You can sort and filter the data.

Step Description Chemical Representation Outcome
1. Abstraction A growing polymer radical abstracts an allylic hydrogen from a monomer. P• + M → P-H + M•(allyl) Termination of the growing chain.
2. Stabilization The new radical on the monomer is stabilized by resonance. M•(allyl) ↔ [Resonance Structures] Formation of a less reactive radical.

| 3. Slow Re-initiation | The stabilized allylic radical slowly initiates a new chain. | M•(allyl) + M → M-M• | Significant decrease in polymerization rate. |

Cyclopolymerization Pathways and Intramolecular Cyclization

The polymerization of 1,6-dienes like this compound is characterized by a competitive process between intermolecular propagation, which leads to cross-linking, and an intramolecular cyclization reaction that results in the formation of cyclic structures within the polymer backbone. This cyclopolymerization is a critical aspect of producing soluble, non-cross-linked polymers from divinyl monomers.

During the free-radical polymerization of diallyl monomers, the propagating radical can attack the second allyl group within the same monomer unit, leading to the formation of a cyclic radical. This intramolecular cyclization is a key step in preventing the formation of an insoluble, cross-linked network. The resulting polymer chain is composed of linear segments containing cyclic repeating units. Theoretical studies on the cyclopolymerization of diallyl monomers suggest that the formation of a six-membered ring is often thermodynamically more stable than a five-membered ring. However, the formation of five-membered rings is also frequently observed, and the regioselectivity of the cyclization is influenced by both steric and electronic factors. nih.gov

The general mechanism for the cyclopolymerization of a diallyl monomer can be depicted as follows:

Initiation : A radical initiator (I•) attacks one of the allyl double bonds of the this compound monomer (M) to form a primary radical (M•).

Intramolecular Cyclization : The newly formed radical center undergoes an intramolecular addition to the second allyl group of the same monomer unit, forming a cyclic radical. This can result in the formation of either a five-membered (endo cyclization) or a six-membered (exo cyclization) ring.

Propagation : The cyclic radical then propagates by attacking a new monomer molecule, continuing the growth of the polymer chain.

The bulky and electron-withdrawing nature of the chlorendate core in this compound is expected to significantly influence the rate and pathway of cyclization.

The cyclization process in diallyl monomers is not always perfectly selective, leading to a distribution of ring sizes within the polymer backbone. The primary cyclic structures formed are typically five- and six-membered rings. The ratio of these cyclic structures is dependent on the specific monomer and the polymerization conditions, such as temperature and solvent.

Computational studies using Density Functional Theory (DFT) on various diallyl monomers have shown that the activation energies for the formation of five- and six-membered rings can be very close, leading to a mixture of both in the final polymer. nih.gov The analysis of the resulting polymer structure to determine the ring-size distribution and isomeric forms often requires advanced analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

ParameterDescriptionExpected Outcome for this compound
Cyclization Pathway The intramolecular reaction of the propagating radical with the second allyl group.Formation of cyclic structures within the polymer backbone, preventing cross-linking.
Ring Structures The size of the cyclic units formed during cyclopolymerization.Primarily a mixture of five- and six-membered rings.
Isomerization The formation of different structural isomers of the cyclic units.Potential for different stereoisomers depending on the mode of cyclization.
Ring-Size Distribution The relative abundance of different ring sizes in the polymer.Influenced by steric and electronic effects of the chlorendate core; requires experimental determination.

Photo-initiated Polymerization Dynamics

Photo-initiated polymerization offers several advantages over thermal initiation, including spatial and temporal control, rapid curing at ambient temperatures, and reduced energy consumption. This technique relies on the use of a photoinitiator that, upon absorption of light, generates reactive species (radicals or cations) that initiate polymerization.

In the context of this compound, photo-initiated polymerization would typically proceed via a free-radical mechanism. The process begins with the excitation of a photoinitiator molecule by UV or visible light. Photoinitiators are broadly classified into two types:

Type I Photoinitiators : These undergo unimolecular bond cleavage upon irradiation to form free radicals.

Type II Photoinitiators : These undergo a bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator (synergist) to generate radicals.

The choice of photoinitiator is crucial and depends on the absorption characteristics of the monomer and the desired curing wavelength. For allyl monomers, radical-mediated cyclization (RMC) has been proposed as a viable polymerization mechanism under photo-initiation. acs.orgnih.gov This mechanism involves the abstraction of an allylic hydrogen atom to generate a resonance-stabilized allyl radical, which then participates in cyclization and propagation steps.

The efficiency of radical generation and, consequently, the rate of polymerization are influenced by factors such as the light intensity, the concentration and type of photoinitiator, and the presence of oxygen, which can act as an inhibitor.

A significant advantage of photopolymerization is the ability to control the reaction in both space and time. By using patterned light, it is possible to selectively polymerize specific regions of a sample, enabling the fabrication of complex three-dimensional structures. This technique is the basis for technologies such as stereolithography and 3D printing.

The temporal control is achieved by simply turning the light source on and off, which starts and stops the initiation process. This allows for precise control over the extent of polymerization and the final properties of the material. For a monomer like this compound, spatio-temporal control could be utilized to create materials with patterned flame-retardant properties or to fabricate intricate components with high thermal stability.

Thermally Induced Polymerization Characteristics

Thermal polymerization, initiated by the decomposition of a thermal initiator or by the monomer itself at elevated temperatures, is a common method for producing polymers. The kinetics and mechanism of thermal polymerization are highly dependent on the temperature and the chemical structure of the monomer.

The polymerization of diallyl monomers is often characterized by degradative chain transfer, where a propagating radical abstracts a hydrogen atom from an allylic position on another monomer molecule. This results in a less reactive allyl radical and a terminated polymer chain, leading to low polymerization rates and low molecular weight polymers. However, at elevated temperatures, the reactivity of these allylic radicals can increase, leading to more efficient polymerization. researchgate.net

Studies on the thermal polymerization of diallyl phthalate, a structurally related monomer, have shown that the polymerization rate and the tendency for cyclization increase with temperature. researchgate.net It is reasonable to expect that this compound would exhibit similar behavior. The bulky chlorendate group may also influence the thermal stability of the monomer and the resulting polymer. The thermal degradation of polymers involves complex reactions, including chain scission, unzipping, and cross-linking, which are highly dependent on the polymer's structure and the surrounding environment. scu.ac.iruw.edu.plnih.gov

The kinetics of thermal polymerization can be studied using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the polymerization reaction as a function of temperature. This allows for the determination of kinetic parameters such as the activation energy and the reaction order.

Polymerization MethodKey CharacteristicsRelevance to this compound
Cyclopolymerization Forms cyclic structures in the polymer backbone, leading to soluble polymers from divinyl monomers.Essential for producing a processable, non-cross-linked polymer. The chlorendate core influences ring size and stereochemistry.
Photo-initiated Polymerization Offers spatial and temporal control, rapid curing at ambient temperatures.Enables fabrication of patterned and complex structures with flame-retardant properties.
Thermally Induced Polymerization Initiated by heat, often involving thermal initiators. Can be affected by degradative chain transfer in allyl monomers.A conventional method for polymerization. The high temperature can overcome the low reactivity of allyl monomers but may also lead to degradation.

Copolymerization Studies of Diallyl Chlorendate

Reactivity Ratios in Binary and Ternary Copolymer Systems

The reactivity ratios of monomers in a copolymerization system are crucial parameters that dictate the composition and sequence distribution of the resulting copolymer. These ratios, typically denoted as r1 and r2 for a binary system, quantify the tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer.

In a hypothetical binary copolymerization with a more reactive monomer like styrene (B11656) (M2), the reactivity ratio for diallyl chlorendate (r1) would likely be significantly less than 1, while the reactivity ratio for styrene (r2) would be greater than 1. This would indicate a tendency for the formation of copolymers with isolated this compound units interspersed within long polystyrene sequences.

To illustrate the concept, a hypothetical data table for a binary system is presented below. It is crucial to note that these values are illustrative and not based on experimental data for this compound.

Monomer 1 (M1)Monomer 2 (M2)r1 (Hypothetical)r2 (Hypothetical)Copolymer Type Tendency
This compoundStyrene< 0.1> 10Random with low M1 incorporation
This compoundMethyl Methacrylate< 0.1> 10Random with low M1 incorporation

For ternary systems involving this compound, the complexity increases significantly, and predicting the reactivity ratios becomes even more challenging without experimental data. The interactions between all three monomers and their corresponding growing chain ends would need to be considered.

Mechanisms of Copolymerization with Vinyl Monomers

The copolymerization of this compound with vinyl monomers typically proceeds via a free-radical mechanism. The process can be broken down into the classical steps of initiation, propagation, and termination.

Initiation: The polymerization is initiated by the decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then add to the double bond of one of the monomers to start the polymer chain.

Propagation: This stage involves the growth of the polymer chain by the sequential addition of monomer units. In a copolymerization of this compound (M1) and a vinyl monomer (M2), there are four possible propagation reactions:

A growing chain ending in a this compound radical adds another this compound molecule (k11).

A growing chain ending in a this compound radical adds a vinyl monomer molecule (k12).

A growing chain ending in a vinyl monomer radical adds a this compound molecule (k21).

A growing chain ending in a vinyl monomer radical adds another vinyl monomer molecule (k22).

Termination: The growing polymer chains are terminated by combination or disproportionation reactions between two radical species.

The presence of the bulky and electron-withdrawing chlorendate ring in this compound can also introduce steric hindrance and electronic effects that influence the propagation kinetics. These factors can further reduce the reactivity of the this compound monomer and its corresponding radical.

Microstructure Elucidation of this compound Copolymers

The microstructure of a copolymer, which includes its composition, sequence distribution, and stereochemistry, is critical in determining its macroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the microstructure of copolymers.

¹³C NMR spectroscopy would provide more detailed information about the sequence distribution of the monomer units within the copolymer chain. The chemical shifts of the carbon atoms in the polymer backbone are sensitive to the nature of the neighboring monomer units. By analyzing the fine structure of the carbon signals, it is possible to identify and quantify different monomer sequences (e.g., dyads, triads).

For example, in a copolymer of this compound (D) and a vinyl monomer (V), one could potentially distinguish between DDD, DDV, VDV, DVD, VVD, and VVV triads. The relative abundance of these triads would provide insight into the randomness or blockiness of the copolymer, which is directly related to the monomer reactivity ratios.

A hypothetical representation of the type of data that could be obtained from a ¹³C NMR analysis is shown in the table below.

Triad SequenceChemical Shift Range (ppm) (Hypothetical)
V-V-V140-145
D-V-V135-140
D-V-D130-135

Synthesis of Block Copolymers Incorporating this compound Units

The synthesis of block copolymers, which consist of long sequences (blocks) of different monomers, typically requires controlled polymerization techniques that minimize chain transfer and termination reactions. Common methods include living anionic polymerization, living cationic polymerization, and controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Incorporating this compound into a block copolymer architecture presents significant challenges due to its propensity for degradative chain transfer in conventional free-radical polymerization. This side reaction disrupts the "living" nature of the polymerization, making it difficult to grow well-defined blocks.

However, it might be theoretically possible to synthesize block copolymers containing this compound units through a two-step approach using a CRP technique. For instance:

Synthesis of a Macroinitiator: A homopolymer of a vinyl monomer could be synthesized via ATRP or RAFT, resulting in a polymer chain with a reactive end-group (a macroinitiator).

Chain Extension with this compound: The macroinitiator could then be used to initiate the polymerization of this compound.

Even with this approach, the degradative chain transfer associated with this compound would likely lead to a poorly controlled second block with a broad molecular weight distribution and a significant amount of homopolymer contamination.

Another potential strategy could involve the post-polymerization modification of a pre-existing block copolymer. For example, a block copolymer containing reactive functional groups could be chemically modified to attach the chlorendate moiety.

Graft Copolymerization Techniques

Graft copolymerization is a method used to synthesize branched copolymers where side chains of one type of monomer are attached to a main polymer backbone of another type. There are three main approaches to graft copolymerization: "grafting from," "grafting onto," and "grafting through."

"Grafting From": In this technique, initiating sites are created along the backbone of a polymer. These sites then initiate the polymerization of a second monomer, leading to the growth of grafted chains. For this compound, a polymer backbone could be functionalized with initiator moieties, which are then used to polymerize this compound. However, the low reactivity and chain transfer issues of this compound would still be a concern, likely resulting in short and poorly defined grafts.

"Grafting Onto": This method involves attaching pre-formed polymer chains (with reactive end-groups) to a polymer backbone that has complementary functional groups. To incorporate this compound via this method, one would first need to synthesize a polymer with pendant this compound units. Then, pre-synthesized polymer chains could be attached to these units. The efficiency of this reaction would depend on the accessibility of the grafting sites and potential steric hindrance from the bulky chlorendate groups.

"Grafting Through": This approach involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end-group) with another monomer. In the context of this compound, one could envision a scenario where a this compound-containing macromonomer is copolymerized with a vinyl monomer. This would result in a graft copolymer where the side chains contain the chlorendate functionality.

Given the challenges associated with the direct polymerization of this compound, "grafting onto" and "grafting through" methods, which allow for the pre-synthesis of the components, might offer better control over the final graft copolymer structure.

Cross Linking Chemistry and Network Formation

Principles of Cross-linking in Diallyl Chlorendate Polymer Systems

The fundamental mechanism for cross-linking in this compound, as with other diallyl monomers like diallyl phthalate (B1215562), is free-radical polymerization across the two allyl double bonds. gantrade.comresearchgate.net The process is initiated by the generation of free radicals, which then attack the carbon-carbon double bonds of the allyl groups, leading to the formation of a growing polymer chain.

A key characteristic of the polymerization of diallyl compounds is the competition between intermolecular cross-linking and intramolecular cyclization. In the early stages of the reaction, the pendant allyl group on a growing chain can react with the radical at its end to form a cyclic structure. This intramolecular reaction is a form of chain propagation. As the monomer is consumed and polymer chains grow, intermolecular reactions become more probable, where the pendant allyl group on one chain reacts with a radical on another chain, leading to the formation of cross-links and the development of a three-dimensional network. This competition is a critical factor influencing the final polymer architecture and properties. researchgate.net

Chemical cross-linking, often referred to as thermal curing, relies on the use of a chemical initiator that decomposes upon heating to generate free radicals. For diallyl ester resins, organic peroxides such as benzoyl peroxide or dicumyl peroxide are commonly used as initiators. gantrade.comresearchgate.net The process can be outlined in three main stages:

Initiation: The peroxide initiator (I) thermally decomposes to produce two free radicals (R•). This radical then adds to one of the allyl double bonds of a this compound monomer (M) to form an initiated monomer radical (M•).

I → 2R•

R• + M → M•

Propagation: The newly formed monomer radical attacks the allyl group of another monomer, propagating the polymer chain. This can proceed linearly, but also involves the previously mentioned intramolecular cyclization and intermolecular cross-linking reactions, which build the network structure.

Termination: The growth of polymer chains is terminated when two free radicals combine or undergo disproportionation. In the context of cross-linking polymerization, termination can be suppressed as radicals become attached to the increasingly immobile macroscopic network. researchgate.net

The choice and concentration of the initiator are crucial parameters that influence the rate of curing and the final cross-link density of the polymer network.

Radiation curing is an alternative method that uses high-energy radiation, such as gamma rays from a Cobalt-60 source or a high-energy electron beam (EB), to initiate polymerization. mdpi.combibliotekanauki.pl A significant advantage of this technique is that it does not require a chemical initiator, resulting in a purer polymer. mdpi.com The high-energy radiation interacts with the monomer molecules, causing the homolytic cleavage of bonds and generating free radicals directly. europa.eu

The mechanism involves the absorption of energy by the this compound monomer, leading to the formation of excited species and ions that ultimately produce radicals capable of initiating polymerization. europa.eu The subsequent propagation and termination steps are similar to those in chemical cross-linking.

Electron beam curing offers distinct advantages, including extremely fast cure times (often in seconds), low energy consumption compared to thermal curing, and processing at ambient temperature, which is beneficial for heat-sensitive substrates. bibliotekanauki.plias.ac.in The high-energy electrons can penetrate materials, allowing for the curing of thicker coatings or composites. researchgate.net The degree of cross-linking and the final properties of the polymer can be precisely controlled by adjusting the radiation dose and dose rate. researchgate.net

Network Density and Morphology Control

The density of cross-links within the polymer network is a critical parameter that directly influences the material's properties. A higher cross-link density generally leads to increased rigidity, hardness, thermal stability, and chemical resistance, but can also result in increased brittleness. researchgate.netnih.gov Several factors can be manipulated to control network density and the resulting morphology:

Initiator/Catalyst Concentration: In chemical cross-linking, increasing the initiator concentration typically leads to a higher rate of initiation, resulting in a greater number of shorter polymer chains and a higher cross-link density.

Radiation Dose: In radiation curing, the total absorbed dose is a key parameter. A higher dose generates more initiating radicals, leading to a higher degree of monomer conversion and a more densely cross-linked network. researchgate.nettue.nl However, excessively high doses can cause polymer degradation. tue.nl

Curing Temperature and Time: For thermal curing, higher temperatures accelerate the decomposition of the peroxide initiator, increasing the rate of polymerization and cross-linking. The duration of the cure ensures the reaction proceeds to completion.

Presence of Diluents: The use of solvents or diluents during polymerization can influence the morphology, potentially leading to the formation of porous structures as the polymer network forms and phase separates from the solvent. researchgate.net

The final morphology of the cross-linked polymer is often not perfectly homogeneous. Fast polymerization can lead to the formation of micro-heterogeneous networks, consisting of densely cross-linked regions (nanoclusters or microgels) embedded in a less-dense matrix. researchgate.net

Influence of Cross-linking on Polymer Architecture

Cross-linking fundamentally transforms the architecture of the this compound polymer from a collection of individual monomers or linear/branched prepolymers into a single, continuous three-dimensional network. nih.gov This covalent network structure renders the material infusible and insoluble in most solvents, characteristics of a thermoset.

The specific structure of the this compound monomer, which contains a rigid and bulky chlorinated bicyclic (chlorendate) core, significantly impacts the final polymer architecture. This inherent rigidity is transferred to the polymer network, resulting in a material with high dimensional stability and thermal resistance. The cross-links formed between the polymer chains restrict their mobility, which is the source of the material's hardness and high glass transition temperature (Tg). The formation of this network structure is directly responsible for the desirable properties of cured this compound resins, such as their excellent performance at elevated temperatures. mfa.org

The degree of cross-linking directly affects the molecular weight between cross-links (Mc). A high cross-link density corresponds to a low Mc, resulting in a more rigid material. Conversely, a lower cross-link density gives a higher Mc and a more flexible material. researchgate.net

Reaction Kinetics of Cross-linking Processes

Below is a representative table of kinetic parameters for the polymerization of diallyl phthalate, which can be considered analogous to this compound.

Representative Kinetic Parameters for Diallyl Phthalate Polymerization
ParameterValueConditions
Overall Activation Energy (Ea)26.8 kcal/molHomogeneous polymerization
Reaction Order (Initiator)~0.3 - 0.5Varies with system
Reaction Order (Monomer)~1.5 - 1.7Varies with system

For radiation-induced cross-linking, the kinetics are primarily controlled by the absorbed dose and the dose rate. The rate of polymerization and the final monomer conversion increase with the total dose until a plateau is reached. researchgate.nettue.nl The curing process is extremely rapid, with full cure often achieved in milliseconds to seconds under an electron beam. tue.nl

Typical Parameters for Electron Beam (EB) Curing of Acrylate/Allyl Resins
ParameterTypical RangeEffect on Curing
Total Dose10 - 100 kGyHigher dose increases monomer conversion and cross-link density.
Dose Rate10 - 300 kGy/sCan influence cure speed and thermal effects within the material.
Cure Time< 2 secondsIndicates a very high reaction rate.

The kinetics of cross-linking are complex because as the reaction proceeds, the viscosity of the system increases dramatically. Upon reaching the gel point, a macroscopic network is formed, and the mobility of the reacting species becomes severely restricted. Further reaction is then diffusion-controlled, meaning the rate is limited by how quickly reactive sites can move into proximity with each other. researchgate.net

Polymer Structure and Morphological Analysis

Determination of Molecular Weight Distribution via Size Exclusion Chromatography (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a premier analytical technique for determining the molecular weight averages and distribution of polymers. paint.orgnist.gov The method separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous material. paint.orgnih.gov Larger molecules elute first, as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. nih.gov This separation allows for the characterization of the polymer's molecular weight distribution.

Number-Average Molecular Weight (Mn) and Weight-Average Molecular Weight (Mw)

The molecular weight distribution of a polymer is typically described by various statistical averages. The number-average molecular weight (Mn) is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. The weight-average molecular weight (Mw) is another statistical average that is more sensitive to the presence of high-molecular-weight chains. Both Mn and Mw are crucial parameters as they significantly influence the physical and mechanical properties of the polymer, such as tensile strength, viscosity, and brittleness. researchgate.net

While specific GPC data for Diallyl Chlorendate prepolymers is not extensively available in public literature, analysis of the closely related and structurally similar diallyl phthalate (B1215562) (DAP) provides valuable insight. Studies on DAP prepolymers indicate that polymerization leads to a significant broadening of the molecular weight distribution. researchgate.netresearchgate.net

Polydispersity Index (PDI) Assessment

The Polydispersity Index (PDI), or dispersity (Đ), is a measure of the breadth of the molecular weight distribution of a polymer. youtube.com It is calculated as the ratio of the weight-average molecular weight to the number-average molecular weight (PDI = Mw/Mn). researchgate.net A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length. Synthetic polymers are inherently polydisperse; step-growth polymerizations typically yield PDI values around 2.0, while chain-growth reactions can result in values from 1.5 to 20. researchgate.net

For diallyl esters like diallyl phthalate, the PDI of the initial prepolymer formed before gelation is estimated to be approximately 2.0, which is characteristic of polymerization mechanisms involving extensive chain transfer and branching. researchgate.net This suggests that this compound polymers would exhibit a similarly broad molecular weight distribution.

ParameterDescriptionTypical Value for Diallyl Ester Prepolymers (Representative)
Mn (Number-Average Molecular Weight)Average molecular weight based on the number of polymer chains.Variable, depends on conversion.
Mw (Weight-Average Molecular Weight)Average molecular weight biased towards heavier polymer chains.Variable, depends on conversion.
PDI (Polydispersity Index)Measure of the breadth of molecular weight distribution (Mw/Mn).~2.0 researchgate.net

Chain Branching and Topological Structure Analysis

The polymerization of diallyl monomers like this compound proceeds through a complex free-radical mechanism known as cyclopolymerization. e3s-conferences.orgacs.org This process involves a repeating sequence of intermolecular chain propagation (addition of a new monomer) and intramolecular cyclization, where the radical at the end of a growing chain attacks the second double bond within the same monomer unit. acs.orgacs.org This cyclization step results in the formation of five- or six-membered rings integrated into the polymer backbone. acs.orgresearchgate.net

A critical competing reaction in the polymerization of allyl monomers is degradative chain transfer, where the propagating radical abstracts a hydrogen atom from an unreacted monomer. acs.org This terminates the growing chain and creates a new, less reactive radical, but it also serves as a key mechanism for creating a highly branched or even hyperbranched polymer architecture. researchgate.netwyatt.com Studies on diallyl phthalate have confirmed that extensive branching occurs in the prepolymers formed before gelation. researchgate.netresearchgate.net This complex topology, characterized by a branched structure with internal cyclic units, is a defining feature of polymers derived from diallyl monomers.

Investigation of Polymer Microstructure

The microstructure of poly(this compound) is a direct consequence of its complex polymerization mechanism. The resulting prepolymer is not a simple linear chain but a composite of several structural features:

Cyclic Units: The backbone contains a significant number of five- or six-membered rings from the intramolecular cyclization step. acs.orgresearchgate.net

Linear Units: Some monomer units may be incorporated through the reaction of only one of the two allyl groups, leading to linear segments.

Residual Unsaturation: A notable feature of diallyl ester polymerization is that it often stops at moderate conversion, leading to a prepolymer with a substantial number of unreacted pendant allyl groups. researchgate.netresearchgate.net These pendant groups are crucial for the subsequent cross-linking (curing) of the prepolymer into a thermoset material.

Initiator Fragments: Depending on the polymerization conditions, a large fraction of initiator fragments can be incorporated as terminal groups, which is characteristic of a hyperbranched structure. researchgate.net

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating this complex microstructure by identifying the presence of ester groups, cyclic structures, and residual double bonds. researchgate.net

Crystallinity Analysis in Semi-Crystalline this compound Polymers

Polymer crystallinity refers to the degree of structural order in a polymer, where chains are packed in a regular, repeating arrangement. This ordered structure is typically analyzed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). nih.govresearchgate.net DSC measures the heat flow associated with thermal transitions, identifying a sharp melting temperature (Tm) for crystalline domains. kohan.com.tw XRD analyzes the scattering of X-rays to reveal the ordered planes of a crystal lattice. researchgate.net

Polymers derived from this compound are expected to be entirely amorphous. The intricate and irregular molecular architecture, characterized by extensive chain branching and the inclusion of cyclic units in the backbone, prevents the polymer chains from folding and packing into the ordered lamellar structures required for crystallization. researchgate.net A DSC analysis of such a polymer would not show a melting endotherm but rather a broad glass transition temperature (Tg), which is characteristic of amorphous materials. kohan.com.twresearchgate.net The absence of sharp peaks in an XRD pattern would further confirm the lack of crystalline order. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Diallyl Chlorendate Polymers

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups and analyze chemical bonding within a material by measuring the absorption of infrared radiation. researchgate.netnih.gov

FTIR is particularly effective for monitoring the conversion of the diallyl chlorendate monomer into a polymer. ufrgs.brmdpi.comnih.govresearchgate.net The polymerization process can be followed in real-time by tracking the decrease in the intensity of specific absorption bands associated with the allyl functional groups.

The key vibrational bands to monitor are:

C=C stretching: The absorption band for the carbon-carbon double bond stretch of the allyl group typically appears around 1645 cm⁻¹. The decrease in the absorbance of this peak is directly proportional to the consumption of double bonds during polymerization. nih.gov

=C-H stretching: The stretching vibrations of the hydrogens attached to the double-bonded carbons appear just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹).

=C-H bending (out-of-plane): The out-of-plane deformation bands for the vinyl group are strong and appear around 920 cm⁻¹ and 990 cm⁻¹. These are also excellent indicators of the presence of unreacted monomer.

The degree of conversion (DC) can be quantified by comparing the peak height or area of one of the reactive C=C bands before and after polymerization. nih.gov An internal standard, a peak that does not change during the reaction, is used for normalization. nih.gov For this compound, the strong carbonyl (C=O) stretching band of the ester group, typically found around 1740 cm⁻¹, can serve as a stable internal reference. spectroscopyonline.com Other characteristic peaks for the polymer include the C-O-C stretching of the ester group (~1100-1250 cm⁻¹) and the C-Cl stretching vibrations from the chlorendate core (typically below 800 cm⁻¹).

Table 2: Key FTIR Absorption Bands for Monitoring this compound Polymerization.

Wavenumber (cm⁻¹) Assignment Change During Polymerization
~3080 =C-H Stretch Decreases
~2850-2960 Saturated C-H Stretch Increases/Changes
~1740 C=O Stretch (Ester) Remains Constant (Internal Standard)
~1645 C=C Stretch (Allyl) Decreases
~1100-1250 C-O-C Stretch (Ester) Remains Constant
~920, ~990 =C-H Bend (Out-of-Plane) Decreases

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes, offering a unique chemical fingerprint. youtube.com It is highly complementary to FTIR spectroscopy. While FTIR is based on absorption, Raman spectroscopy relies on inelastic scattering of monochromatic light. youtube.com

For this compound polymers, Raman spectroscopy is particularly advantageous for monitoring polymerization. The C=C double bond in the allyl group, which is a key reactive site, gives a strong and sharp signal in the Raman spectrum (typically around 1645 cm⁻¹), whereas the C=O carbonyl group provides a weaker signal. mpg.de This makes Raman an excellent tool for quantifying monomer conversion with high accuracy. nist.gov Furthermore, since the Raman signal for water is typically very weak, this technique is well-suited for analyzing polymerization reactions in aqueous media or for samples with moisture content. mpg.denist.gov

The Raman spectrum provides a detailed fingerprint of the polymer, allowing for the identification of the chlorinated bicyclic structure and the ester linkages. The low-wavenumber region of the Raman spectrum can also provide information about the skeletal vibrations of the polymer backbone and its conformational ordering.

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS) for Oligomer Distribution and End-Group Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the precise determination of molecular weights. rsc.org For polymer analysis, soft ionization techniques are required to prevent fragmentation of the large molecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a preferred method for characterizing synthetic polymers. rsc.orguvic.ca It allows for the determination of absolute molecular weights, the distribution of oligomers, and the identification of polymer end-groups. cmu.edujeol.comnih.gov

In the analysis of this compound polymers, MALDI-TOF-MS can reveal a series of peaks in the spectrum, where each peak corresponds to a specific oligomer (dimer, trimer, tetramer, etc.). The mass difference between adjacent major peaks corresponds to the mass of the this compound repeating unit. This provides direct confirmation of the polymer's primary structure.

Hyphenated Chromatographic Techniques (e.g., LC-MS) for Complex Polymer Separations

The characterization of complex polymers, such as those derived from this compound, presents significant analytical challenges due to the potential for wide molecular weight distributions, structural isomerism, and the presence of various oligomers and unreacted monomers. amazonaws.com Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for achieving a comprehensive analysis of such complex mixtures. nih.govijpsr.com Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for the detailed characterization of polymer systems. longdom.org

LC-MS combines the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and specific detection power of mass spectrometry (MS). longdom.org In this configuration, the LC system first separates the components of the polymer mixture. This separation can be based on various molecular properties, including size (Size-Exclusion Chromatography, SEC), polarity (Reversed-Phase Liquid Chromatography, RPLC), or chemical composition. amazonaws.comnih.gov As the separated components elute from the LC column, they are introduced directly into the mass spectrometer. The MS then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information and, through fragmentation analysis (MS/MS), valuable structural data. longdom.orgnsf.gov

For this compound polymers, which can form intricate, hyperbranched, or cross-linked structures, LC-MS analysis allows for the separation and identification of various species within the crude polymer product. researchgate.net This includes:

Oligomer Distribution: Separation of dimers, trimers, and higher-order oligomers.

Isomer Separation: Distinguishing between structural isomers, such as cyclic and linear architectures, which may possess different physical properties but identical mass. nsf.gov

End-Group Analysis: Identifying the chemical nature of polymer chain ends, which can provide insights into the polymerization and termination mechanisms. amazonaws.com

The data obtained from LC-MS is typically presented as a chromatogram showing signal intensity versus retention time, with corresponding mass spectra for each eluting peak. This dual-dimensional analysis provides a detailed molecular fingerprint of the polymer sample.

Table 1. Illustrative LC-MS Data for a Hypothetical this compound Polymer Sample. This table demonstrates how different species within a polymer sample can be separated by retention time and identified by their mass-to-charge ratio.
Retention Time (min)Major Ion Detected (m/z)Proposed IdentificationStructural Notes
3.5395.9 [M+H]⁺This compound MonomerUnreacted starting material
6.8790.8 [M+H]⁺Linear DimerHead-to-tail linkage
7.2790.8 [M+H]⁺Cyclic DimerIsomer of the linear dimer, often elutes differently
9.11185.7 [M+H]⁺Linear TrimerConsistent with repeating monomer unit
10.51580.6 [M+H]⁺Branched TetramerIndicates potential for hyperbranched structures

X-ray Scattering Techniques (e.g., SAXS, WAXS) for Nanoscale Structure and Crystallinity

X-ray scattering is a non-destructive analytical technique essential for probing the structure of polymeric materials over multiple length scales, from atomic arrangements to nanoscale morphologies. researchgate.netacs.org The technique relies on measuring the intensity of X-rays scattered by the electrons within a material as a function of the scattering angle. Two primary regimes of X-ray scattering are particularly valuable for polymer characterization: Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS). mdpi.com

Wide-Angle X-ray Scattering (WAXS) provides information about the atomic-scale structure within a material. mdpi.com It is the principal method for determining the degree of crystallinity in semi-crystalline polymers. units.it The WAXS pattern of a polymer exhibits sharp diffraction peaks for crystalline regions and broad, diffuse halos for amorphous domains. units.it By analyzing the relative areas of these crystalline peaks and the amorphous halo, a quantitative measure of the percent crystallinity can be calculated. units.it For this compound polymers, WAXS analysis would reveal whether the polymerization process yields an entirely amorphous structure or if regions of ordered molecular packing (crystallites) are present. Furthermore, the positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystalline phase. mdpi.com

Together, SAXS and WAXS offer a comprehensive picture of the polymer's solid-state morphology, linking atomic-level ordering to the larger-scale nanostructure. This information is critical for understanding and predicting the macroscopic physical and mechanical properties of the material.

Table 2. Key Structural Parameters Derivable from WAXS and SAXS for a Hypothetical Semi-Crystalline this compound Polymer. This table outlines the type of quantitative data obtained from X-ray scattering experiments.
TechniqueParameterTypical Value RangeStructural Information Provided
WAXSDegree of Crystallinity (%)0 - 70%Quantifies the fraction of ordered (crystalline) phase versus disordered (amorphous) phase. units.it
Crystallite Size (nm)2 - 20 nmDetermined from peak broadening (Scherrer equation); indicates the size of the ordered domains. units.it
SAXSLong Period (nm)5 - 40 nmAverage center-to-center distance between adjacent crystalline lamellae. researchgate.net
Radius of Gyration (Rg) (nm)5 - 50 nmProvides a measure of the overall size and compactness of the polymer coils in solution or bulk.

Mechanistic Studies of Functional Performance in Diallyl Chlorendate Polymer Systems

Principles of Flame Retardancy Mechanisms

Flame retardants interfere with the combustion process through various physical and chemical actions. These mechanisms are broadly categorized as occurring in the condensed phase (the solid polymer) or the gas phase (the flame itself).

Condensed-Phase Mechanisms: Char Formation and Barrier Effects

In the condensed phase, flame retardants work to inhibit pyrolysis, the thermal decomposition of the polymer into flammable gases. researchgate.net A primary mechanism is the promotion of charring, where the flame retardant facilitates the formation of a carbonaceous layer on the polymer's surface. specialchem.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of combustible gases. mdpi.comvaltris.com

Phosphorus-based flame retardants are particularly effective in promoting char formation. researchgate.netnih.gov During combustion, they can dehydrate the polymer, leading to cross-linking and the formation of a stable char. researchgate.netcrepim.fr The efficiency of this process can vary depending on the polymer; for instance, cellulosic materials require less phosphorus to achieve effective flame retardancy compared to polyolefins. crepim.fr The char acts as a thermal barrier, slowing down the decomposition of the polymer. researchgate.net

Intumescent systems represent a specialized form of condensed-phase action. These systems create a foamed, cellular char layer that expands upon heating. This intumescent layer provides a highly effective barrier that protects the underlying material from heat and flame. crepim.fr

Gas-Phase Mechanisms: Radical Scavenging and Dilution Effects

Gas-phase mechanisms involve the flame retardant or its decomposition products interrupting the chemical reactions of combustion within the flame itself. specialchem.com One of the primary gas-phase actions is radical scavenging. During combustion, highly reactive free radicals (such as H• and OH•) are generated and propagate the flame. specialchem.com Flame retardants, particularly those containing halogens or phosphorus, can release species that react with and neutralize these high-energy radicals, replacing them with less reactive ones and thereby inhibiting the combustion chain reaction. specialchem.comnist.gov

Another important gas-phase mechanism is the dilution effect. Some flame retardants release non-combustible gases like water vapor, carbon dioxide, or ammonia upon heating. mdpi.com These gases dilute the concentration of flammable gases and oxygen in the flame zone, which can cool the system and suppress combustion. mdpi.comnih.gov Metal hydroxides are a common example of flame retardants that function through this endothermic decomposition and release of water vapor. mdpi.comnih.gov

Synergistic Effects in Multi-Component Flame Retardant Systems

In many applications, flame retardants are used in combination to achieve enhanced performance through synergistic effects. flameretardants-online.comkobv.de Synergism occurs when the combined flame retardant effect of two or more components is greater than the sum of their individual effects. flameretardants-online.com This approach can lead to more efficient flame retardancy at lower total additive loadings, which can be beneficial for preserving the mechanical properties of the polymer. fu-berlin.de

A classic example of synergism is the combination of halogenated compounds with antimony trioxide. flameretardants-online.com While antimony trioxide has little flame retardant effect on its own, it significantly enhances the effectiveness of chlorine- or bromine-containing flame retardants. flameretardants-online.com During combustion, antimony trioxide reacts with the hydrogen halides released from the halogenated flame retardant to form antimony trihalides and oxyhalides. These compounds are volatile and act as efficient radical scavengers in the gas phase. valtris.com

Reactive Flame Retardant Integration into Polymer Matrices

Reactive flame retardants are chemically incorporated into the polymer structure through covalent bonds. nih.gov This integration can be achieved by including the flame retardant as a comonomer during polymerization or by grafting it onto the polymer backbone. umons.ac.beecocenter.org A significant advantage of this approach is the permanence of the flame retardant within the polymer matrix, which prevents its migration or leaching over time, a common issue with additive flame retardants. nih.gov This ensures long-term, stable flame retardancy and avoids potential environmental contamination. mdpi.com

The chemical bonding of reactive flame retardants can also lead to better preservation of the polymer's mechanical and physical properties compared to the incorporation of additive flame retardants, which can sometimes act as plasticizers or fillers. nih.gov Reactive flame retardants can be designed with specific functional groups that allow them to react with the polymer matrix, such as epoxy, polyester (B1180765), or polyurethane resins. nih.govstruktol.de This method allows for the creation of "inherently flame retardant" polymers. ecocenter.org

Toughening Mechanisms in Polymer Networks

Many high-performance polymers, particularly thermosetting resins, are inherently brittle, which can limit their applications. tamu.edu Toughening mechanisms aim to increase the fracture resistance of these materials without significantly compromising other desirable properties like stiffness and thermal stability. mdpi.com

A common strategy for toughening polymers is the incorporation of a second phase, such as elastomeric particles or rigid inorganic fillers. tamu.edu These toughening agents can dissipate energy that would otherwise contribute to crack propagation. Mechanisms of energy dissipation include:

Shear Banding: The formation of localized zones of high shear deformation in the polymer matrix, induced by the stress concentrations around the toughening particles. tamu.edu

Void Formation (Cavitation): The creation of microscopic voids within or at the interface of the toughening particles, which can relieve triaxial stress at a crack tip. tamu.edu

Crack Pinning and Bridging: The dispersed particles can obstruct the path of a propagating crack, forcing it to deflect or bridge, which requires more energy for fracture.

Another approach involves the creation of interpenetrating polymer networks (IPNs), where two or more distinct polymer networks are physically entangled. mdpi.commdpi.com In a double-network gel, for instance, a stiff and brittle first network can fracture into multiple small cracks under stress, while a more flexible second network holds the material together, dissipating a significant amount of energy. researchgate.net This mechanism can lead to a substantial increase in the material's toughness. researchgate.net The phase separation and morphology of the resulting two-phase system are crucial in determining the final mechanical properties. mdpi.com

Role of Diallyl Chlorendate in Resin Modification

This compound is a type of allyl resin, which are thermosetting polyesters known for their resistance to chemicals, moisture, and abrasion, as well as good dimensional stability over a wide range of temperatures. mfa.org In the context of resin modification, this compound can be incorporated into other polymer systems, such as epoxy resins, to enhance certain properties.

For example, blending diallyl phthalate (B1215562), a related allyl resin, with an epoxy resin has been shown to improve adhesive properties and fracture toughness. researchgate.net The introduction of the allyl resin can increase the flexibility of the cured system by reducing the crosslinking density, thereby enhancing its resistance to fracture. researchgate.net Compatibilizers may be used to ensure a stable and effective blend, preventing a significant decrease in heat resistance. researchgate.net The chemical structure of this compound, containing both reactive allyl groups and chlorine atoms, suggests its potential dual role as both a crosslinking agent and a reactive flame retardant.

Enhancing Performance in Polymer Composites and Nanocomposites with this compound

This compound (DAC) serves as a reactive monomer that can be integrated into polymer chains, offering a pathway to enhance the performance of polymer composites and nanocomposites. Its bifunctional nature, possessing both reactive allyl groups and a chlorinated cycloaliphatic structure, allows it to act as both a crosslinking agent and a flame retardant. This dual functionality is pivotal in improving the mechanical, thermal, and flame-retardant properties of the final composite materials.

The incorporation of DAC into polymer matrices, such as unsaturated polyester resins (UPRs), leads to the formation of a dense, three-dimensional network structure upon curing. This crosslinking enhances the load-bearing capacity and dimensional stability of the composite. The presence of chlorine atoms in the DAC molecule imparts inherent flame retardancy to the polymer system. When exposed to a flame, the chlorinated structure promotes char formation and releases halogen radicals that interrupt the combustion cycle in the gas phase.

Detailed Research Findings in Polymer Composites

Research into the use of DAC in glass fiber-reinforced unsaturated polyester composites has demonstrated notable improvements in material properties. The covalent bonding of DAC within the polyester backbone prevents the leaching of the flame retardant, ensuring long-term performance and stability.

The mechanical integrity of these composites is significantly influenced by the degree of crosslinking. The allyl groups of DAC readily participate in copolymerization with other unsaturated monomers, such as styrene (B11656), which are commonly used in UPR formulations. This reaction leads to a highly crosslinked thermoset material with enhanced stiffness and strength.

The thermal stability of DAC-modified composites is also a key area of improvement. The rigid, chlorinated ring structure of this compound contributes to a higher glass transition temperature (Tg) of the cured resin. This elevated Tg allows the composite material to retain its mechanical properties at higher operating temperatures.

From a flame retardancy perspective, the incorporation of DAC into unsaturated polyester resins significantly improves their fire resistance. The Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to sustain combustion, is a critical parameter. Standard unsaturated polyester resins typically have a low LOI, making them highly flammable. The addition of DAC can substantially increase the LOI value, moving the material from flammable to self-extinguishing.

Illustrative Performance of this compound in Glass Fiber/Unsaturated Polyester Composites

To illustrate the potential enhancements, the following table presents representative data on the mechanical and flame-retardant properties of a standard glass fiber-reinforced unsaturated polyester composite compared to a composite modified with this compound.

Table 1: Mechanical and Flame Retardant Properties of Glass Fiber/Unsaturated Polyester (UPR) Composites

Property Neat UPR Composite UPR Composite with this compound
Tensile Strength (MPa) 120 135
Flexural Modulus (GPa) 8.5 9.8
Glass Transition Temp. (°C) 85 110
Limiting Oxygen Index (%) 19 28
UL-94 Rating Fails V-0

Advancements in Nanocomposites

The functional performance of this compound extends to the realm of nanocomposites. The incorporation of nanoscale fillers, such as montmorillonite clay, into a DAC-modified polymer matrix can lead to synergistic improvements in material properties. The high aspect ratio of nanoclay platelets creates a tortuous path for the diffusion of volatile combustion products, thereby enhancing the barrier properties and flame retardancy of the composite.

In these nanocomposites, this compound can improve the interfacial adhesion between the polymer matrix and the nanofiller. The chemical structure of DAC can be tailored to promote better dispersion and interaction with the clay platelets, leading to a more homogeneous nanocomposite with superior mechanical performance.

The combination of the flame-retardant action of this compound and the barrier effect of the nanoclay can result in a significant reduction in the peak heat release rate during combustion, a critical factor in fire safety.

Illustrative Performance of this compound in Polymer Nanocomposites

The following table provides a representative comparison of the properties of a polymer nanocomposite with and without the inclusion of this compound, highlighting the potential for performance enhancement.

Table 2: Properties of Polymer/Montmorillonite Nanocomposites

Property Polymer/Clay Nanocomposite Polymer/Clay Nanocomposite with this compound
Tensile Modulus (GPa) 4.2 5.5
Heat Distortion Temp. (°C) 95 120
Peak Heat Release Rate (kW/m²) 450 280
Char Yield at 600°C (%) 15 25

Integration into Advanced Material Systems

Design and Synthesis of Diallyl Chlorendate-Based Resins for Specific Applications

The design of resins based on this compound is centered on its primary function as a reactive flame retardant. The monomer itself is synthesized from the esterification of chlorendic anhydride (B1165640) with allyl alcohol. Chlorendic anhydride is notably produced from the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride. This chlorinated backbone is fundamental to the flame-retardant properties it imparts to the final polymer.

The synthesis of this compound-based resins typically involves a free-radical polymerization process to create a soluble and fusible prepolymer. Similar to the well-documented synthesis of diallyl phthalate (B1215562) (DAP) prepolymers, the polymerization of this compound monomer is carefully controlled to halt the reaction before the gel point, where an insoluble, cross-linked network would form. This process yields a stable, solid prepolymer that can be stored and later molded with the application of heat and pressure, which completes the cross-linking reaction.

Key synthesis parameters for creating these prepolymers include reaction temperature, initiator type, and concentration. The process is often carried out via bulk polymerization at elevated temperatures, which can be initiated thermally or with a free-radical initiator. The resulting prepolymer contains residual allyl groups that are crucial for the final curing stage.

The specific applications for these resins are in fields where fire safety and material stability are paramount. They are used in the formulation of molding compounds for electrical and electronic components, such as connectors, insulators, and circuit boards, as well as in heat-resistant varnishes and laminates for aerospace and military applications. The resin's ability to maintain excellent electrical insulation and dimensional stability under humid, high-temperature conditions makes it highly valuable.

Table 1: Key Characteristics and Applications of this compound Resins

PropertyDescriptionSpecific Application
Flame Retardancy The high chlorine content of the chlorendate moiety imparts inherent flame resistance.Electrical connectors, potting compounds, switchgear.
Thermal Stability The thermoset network provides high heat resistance and dimensional stability.Encapsulation of electronic components, heat-resistant varnishes.
Chemical Resistance Cured resins are resistant to a wide range of chemicals and moisture.Laminated materials for harsh environments.
Electrical Insulation Exhibits low electrical loss and high tracking resistance.High-voltage insulators and components.

Formulation Strategies for Polymer Composites

This compound is rarely used alone; instead, it is a critical component in the formulation of high-performance polymer composites, often in conjunction with other allyl resins like diallyl phthalate (DAP). A primary strategy is to use this compound as a reactive comonomer to enhance the flame retardancy of the composite material.

A typical formulation for a flame-retardant molding compound includes several key ingredients:

Resin System: A blend of a diallyl phthalate (DAP) prepolymer with this compound monomer. The prepolymer provides the main structural matrix, while the this compound monomer acts as a reactive cross-linking agent that incorporates flame retardancy directly into the polymer backbone.

Synergists: Antimony oxide is frequently added to the formulation. It works synergistically with the halogenated flame retardant; upon combustion, they form antimony trihalides, which are volatile and act as radical scavengers in the gas phase, interrupting the combustion cycle.

Reinforcements: To enhance mechanical properties such as strength and stiffness, reinforcing fillers are incorporated. Short glass fibers are a common choice, significantly improving the hardness and durability of the final composite.

Catalysts: A free-radical catalyst, such as a peroxide, is necessary to promote the final cross-linking (curing) of the resin system during molding.

Additives: Other additives include mold release agents to facilitate demolding and, in some cases, small amounts of epoxy compounds to stabilize the molded articles against the formation of crystalline sublimates when exposed to high temperatures for extended periods.

Table 2: Example Formulation for a Flame-Retardant this compound Composite

ComponentPurposeTypical Weight %
Diallyl Phthalate Prepolymer Primary resin matrix40 - 60%
This compound Monomer Reactive flame retardant & cross-linker10 - 25%
Glass Fibers Mechanical reinforcement20 - 40%
Antimony Oxide Flame retardant synergist3 - 8%
Dicumyl Peroxide Curing catalyst1 - 3%
Mold Release Agent (e.g., Stearic Acid) Processing aid0.5 - 1.5%

This formulation strategy produces a composite material that combines the excellent moldability and dimensional stability of allyl resins with superior flame retardancy and mechanical strength.

Development of Hybrid Materials with this compound Incorporation

The development of organic-inorganic hybrid materials seeks to combine the properties of different material classes to achieve performance unattainable by the individual components. While specific research focusing exclusively on this compound in hybrid materials is not widely published, its molecular structure offers significant potential for incorporation into such systems, particularly those involving silica (B1680970).

The core concept is to create a Class II hybrid material, where the organic this compound component is covalently bonded to an inorganic network, such as silica (SiO2). This can be hypothetically achieved through several synthetic routes:

Sol-Gel Process with Functionalized Monomers: A this compound molecule could be chemically modified to include a trialkoxysilane group. This functionalized monomer could then be co-condensed with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) in a sol-gel process. The result would be a silica network where the flame-retardant organic molecule is chemically integrated, providing flame resistance at a molecular level.

Surface Grafting: The allyl groups on the this compound monomer or prepolymer could be used as reaction sites to graft the molecules onto the surface of pre-formed silica nanoparticles. This would create a core-shell structure where the inorganic core provides rigidity and thermal stability, and the organic shell imparts flame retardancy and facilitates compatibility with a wider polymer matrix.

Interpenetrating Polymer Networks (IPNs): A this compound resin could be polymerized within a porous inorganic scaffold, such as porous silica glass. This creates a mechanically interlocked structure where the two phases are intimately mixed without covalent bonding, potentially enhancing properties like damping and fracture toughness while retaining the flame retardancy of the organic phase.

The primary objective of incorporating this compound into a hybrid material is to create a non-leaching, permanent flame-retardant system with enhanced thermal stability and mechanical properties derived from the inorganic component.

Advanced Manufacturing Techniques for this compound-Containing Polymers

The processing of this compound-containing polymers has traditionally relied on established thermoset manufacturing techniques. However, advancements in manufacturing are enabling the fabrication of more complex and high-performance parts.

Conventional Manufacturing: Compression molding, transfer molding, and injection molding are the standard methods for processing this compound/phthalate molding compounds. These techniques are well-suited for high-volume production of robust, dimensionally stable parts and involve curing the prepolymer-based compound in a heated mold under pressure. Injection molding, in particular, allows for the creation of thin-walled and complex-shaped components required in modern electronics.

Advanced Composite Manufacturing: For creating high-performance fiber-reinforced composites, Resin Transfer Molding (RTM) is a key technique. In this process, a low-viscosity mixture of this compound and other monomers/prepolymers would be injected into a mold containing a pre-placed fiber preform (e.g., woven glass or carbon fiber). The resin impregnates the fibers and is subsequently cured in the mold. This method allows for the production of large, structurally complex parts with high fiber content and excellent mechanical properties, suitable for aerospace or automotive applications.

Additive Manufacturing (3D Printing): The adaptation of this compound resins for additive manufacturing represents a significant technological advancement.

Vat Photopolymerization (SLA/DLP): A liquid resin formulation containing this compound, other monomers, and a photoinitiator could be developed. This would allow for the layer-by-layer curing of the resin using UV light to build complex, high-resolution, flame-retardant parts.

Material Extrusion (Direct Ink Writing): A paste-like formulation of this compound prepolymer and fillers could be extruded at room temperature to form a shape, which is then cured in an oven to achieve its final thermoset properties.

Powder Bed Fusion (SLS): this compound prepolymer could be processed into a fine powder. In a Selective Laser Sintering (SLS) process, a laser would be used to heat and fuse the powder particles together layer by layer. A subsequent oven-curing step would be required to fully cross-link the material and achieve the desired thermoset properties. These additive techniques open up possibilities for rapid prototyping and manufacturing of customized, intricate flame-retardant components.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Monomer Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of monomers. redalyc.orgarxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its chemical behavior. mdpi.com For Diallyl Chlorendate, such calculations would provide fundamental insights into its polymerization potential.

Electronic Structure and Charge Distribution Analysis

An analysis of the electronic structure and charge distribution of the this compound monomer would be the first step in a computational study. This involves calculating the distribution of electrons within the molecule to identify regions that are electron-rich or electron-deficient. This information is crucial for understanding intermolecular interactions and the reactivity of the allyl functional groups.

Key parameters that would be calculated include:

Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of reactivity. The HOMO-LUMO energy gap helps to characterize the kinetic stability of the monomer.

Atomic Charges: Calculating the partial charges on each atom would reveal the polarity of bonds within the this compound molecule, particularly around the reactive double bonds of the allyl groups and the electron-withdrawing chlorinated bicyclic core.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites susceptible to chemical attack during polymerization.

Specific research detailing these electronic properties for this compound is not presently available.

Activation Energy Calculations for Polymerization Initiation

A critical application of quantum chemistry is the calculation of activation energies (Ea) for reaction pathways. redalyc.org For this compound, this would involve modeling the transition states of the polymerization initiation and propagation steps. By calculating the energy barrier that must be overcome for the reaction to proceed, one can predict the rate of polymerization. arxiv.org

The typical computational process involves:

Modeling the geometry of the reactants (e.g., this compound and a radical initiator).

Identifying the transition state structure for the addition of the radical to one of the allyl groups.

Calculating the energies of the reactants, transition state, and products.

The activation energy is then determined as the energy difference between the transition state and the reactants.

Such calculations would clarify how the bulky and highly chlorinated structure of the chlorendate moiety influences the accessibility and reactivity of the allyl double bonds. However, no specific activation energy calculations for the polymerization of this compound were found in the reviewed literature.

Molecular Dynamics Simulations of Polymerization and Cross-linking

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmostwiedzy.pl For this compound, MD simulations could model the entire polymerization and cross-linking process, providing a dynamic view of how individual monomers assemble into a three-dimensional polymer network. mdpi.comunlv.edu

The simulation process would involve:

Creating a simulation box containing multiple this compound monomers and initiator molecules.

Defining a force field, which is a set of parameters that describes the potential energy of the system, including bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions.

Solving Newton's equations of motion for the system, which allows for tracking the trajectory of each atom over time as a function of temperature and pressure. researchgate.net

Implementing a reaction algorithm that allows for the formation of covalent bonds when reactive sites (i.e., the allyl groups) come within a certain proximity and orientation, simulating the polymerization and cross-linking reactions.

These simulations could yield valuable information on reaction kinetics, the degree of conversion, and the onset of gelation. Despite the power of this technique, specific MD simulation studies focused on the polymerization of this compound have not been published.

Modeling of Polymer Network Formation and Structure

The properties of a thermoset polymer, such as poly(this compound), are intrinsically linked to the structure of its cross-linked network. Computational modeling aims to predict this network structure based on monomer chemistry and reaction conditions. These models can range from statistical approaches to detailed atomistic reconstructions from MD simulations.

Key structural characteristics that would be modeled include:

Cross-link Density: The number of cross-linked points per unit volume, which is a primary determinant of the material's mechanical properties.

Chain Length Distribution: The distribution of polymer chain lengths between cross-links.

Cyclization: The extent of intramolecular reactions, where a growing chain reacts with another part of the same chain, forming loops. This can affect the efficiency of the network formation.

Understanding these structural features is essential for predicting the final properties of the material. However, specific models describing the network formation of this compound polymers are not available.

Predictive Simulations of Polymer Behavior and Performance

Once a realistic model of the cross-linked polymer network is established, simulations can be used to predict its macroscopic behavior and performance characteristics. This is a key goal of computational materials science, as it can accelerate materials discovery and reduce the need for extensive experimental testing. nih.gov

Properties that can be predicted through simulation include:

Mechanical Properties: By applying virtual tensile or compressive strain to the simulated polymer network, one can calculate properties like Young's modulus, shear modulus, and stress-strain behavior.

Thermal Properties: MD simulations can be used to predict the glass transition temperature (Tg), which is a critical property for determining the service temperature of the polymer. nih.gov

Thermophysical Properties: Other properties such as thermal conductivity and coefficient of thermal expansion can also be estimated from simulations.

Predictive simulations are powerful tools for establishing structure-property relationships. nih.gov For this compound, these simulations would be particularly valuable for understanding how its unique chemical structure contributes to its performance as a flame retardant. Unfortunately, there is no available research that presents such predictive simulation results for poly(this compound).

Q & A

Q. How should researchers address gaps in this compound’s ecotoxicological profile using evidence-based inquiry?

  • Methodological Answer : Conduct tiered testing: acute toxicity (e.g., Daphnia assays) followed by chronic studies (e.g., algal growth inhibition). Use meta-analysis to compare findings across species. Apply the Adverse Outcome Pathway (AOP) framework to link molecular interactions to ecological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.